

JNJ-42165279: An In-Depth Technical Profile of a Selective FAAH Inhibitor

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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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This technical guide provides a comprehensive overview of the selectivity profile of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document details its inhibitory activity, selectivity against other enzymes, relevant experimental methodologies, and its role within the endocannabinoid signaling pathway.

Core Mechanism and On-Target Activity

JNJ-42165279 is a covalent, yet slowly reversible, inhibitor of FAAH, an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides.[1][2] The primary endogenous substrate for FAAH is anandamide (AEA), an endocannabinoid that modulates pain, mood, and inflammation. By inhibiting FAAH, JNJ-42165279 increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling.[2]

The inhibitory potency of JNJ-42165279 against FAAH has been quantified, demonstrating significant activity at nanomolar concentrations.

Enzyme Target	Species	IC50 (nM)	Reference
FAAH	Human (hFAAH)	70	[1][2][3]
FAAH	Rat (rFAAH)	313	[2][3]



Selectivity Profile

A critical aspect of the preclinical characterization of JNJ-42165279 is its high degree of selectivity for FAAH over other enzymes, receptors, and ion channels. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Broad Panel Screening

JNJ-42165279 was evaluated for off-target activity in a broad panel of assays. The results underscore its specific affinity for FAAH.

Assay Type	Number of Targets	JNJ-42165279 Concentration	Outcome	Reference
Receptors, Enzymes, Transporters, Ion Channels	50	10 μΜ	No significant inhibition (>50%) observed for any target.	[4]
Cytochrome P450 (CYP) Enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4)	6	10 μΜ	No significant inhibition observed.	[4]
hERG Channel	1	10 μΜ	No significant inhibition observed.	[4]

While specific IC50 values against closely related serine hydrolases like FAAH-2 and monoacylglycerol lipase (MAGL) for JNJ-42165279 are not publicly available, the piperidine/piperazine urea scaffold, to which JNJ-42165279 belongs, is noted for its remarkable selectivity for FAAH over other mammalian serine hydrolases.[5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory activity and selectivity of compounds like JNJ-42165279.



In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the potency of an inhibitor against FAAH.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The cleavage of the substrate releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified. The rate of fluorescence increase is directly proportional to FAAH activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Materials:

- Recombinant human or rat FAAH
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- Fluorogenic substrate (e.g., AMC-arachidonoyl amide)
- Test inhibitor (JNJ-42165279) and control compounds
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- Add a fixed amount of the FAAH enzyme to each well of the microplate.
- Add the diluted inhibitor to the respective wells and incubate for a defined period to allow for enzyme-inhibitor interaction.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) over a set period at a controlled temperature (e.g., 37°C).
- Calculate the rate of reaction for each inhibitor concentration.



• Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable doseresponse curve to determine the IC50 value.

Selectivity Profiling via Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex biological sample.

Principle: This method relies on the competition between the test inhibitor and a broad-spectrum, active-site-directed chemical probe for binding to the active sites of a family of enzymes (e.g., serine hydrolases). A reduction in the labeling of an enzyme by the probe in the presence of the inhibitor signifies that the inhibitor binds to and inhibits that enzyme.

Materials:

- Cell or tissue lysates (proteome source)
- Test inhibitor (JNJ-42165279)
- Broad-spectrum activity-based probe for the target enzyme class (e.g., fluorophosphonaterhodamine for serine hydrolases)
- SDS-PAGE gels and fluorescence gel scanner
- For MS-based ABPP: Biotinylated probe, streptavidin beads, and mass spectrometry equipment

Procedure (Gel-Based):

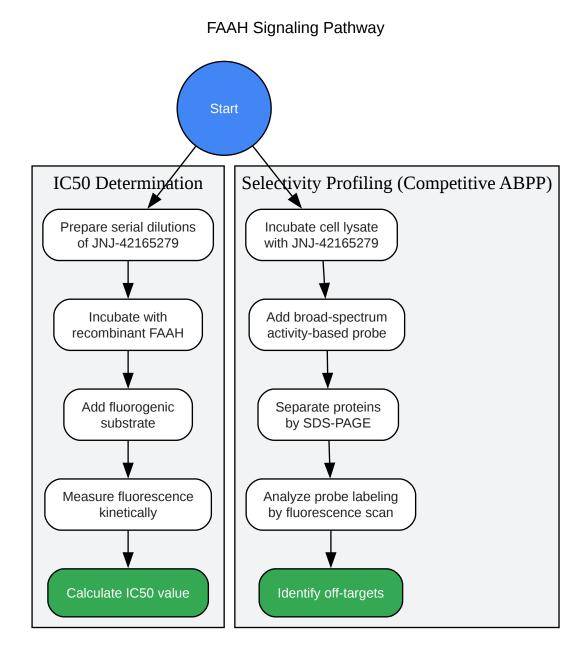
- Incubate aliquots of the proteome with varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO).
- Add the activity-based probe to all samples and incubate to allow for covalent labeling of the active enzymes.
- Quench the labeling reaction and separate the proteins by SDS-PAGE.



- Scan the gel for fluorescence to visualize the labeled enzymes.
- A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates inhibition of that enzyme.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and experimental procedures aid in understanding the context of JNJ-42165279's mechanism and evaluation.





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Enzyme Selectivity Workflow

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